4-(4-Aminophenylthio)quinoline
Description
4-(4-Aminophenylthio)quinoline is a quinoline derivative substituted at the 4-position with a 4-aminophenylthio group. This compound combines the planar aromatic quinoline scaffold—known for its biological relevance in antimalarial and anticancer agents—with a sulfur-containing substituent. Its structural features make it a candidate for drug development, particularly in targeting enzymes or receptors sensitive to sulfur-based ligands.
Properties
Molecular Formula |
C15H12N2S |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-quinolin-4-ylsulfanylaniline |
InChI |
InChI=1S/C15H12N2S/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,16H2 |
InChI Key |
AQDHBEUSQFRTNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)SC3=CC=C(C=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Key Insight: The thioether group in this compound balances moderate lipophilicity (LogP ~3.2) with polar interactions, offering advantages over highly hydrophobic (e.g., 6c) or polar (e.g., carboxylic acid derivatives) analogs.
Pharmacological Potential
- This compound: The amino and thioether groups may synergize in inhibiting enzymes like cholinesterases (as seen in 4-aminoquinoline-based adamantanes in ) or kinases.
- Piperidine- and Thiophene-Substituted Quinolines (): Exhibit varied activity profiles due to bulkier substituents, suggesting that this compound’s compact structure could improve target selectivity.
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